Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate
Description
Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate is a benzoate-derived compound featuring a pyridin-3-ylamino substituent at the 4-position of the benzene ring. This structure combines aromatic and heterocyclic motifs, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors where hydrogen bonding and π-π interactions are critical. Its synthesis typically involves coupling reactions between substituted pyridines and benzoic acid derivatives, followed by esterification .
Properties
Molecular Formula |
C14H15N3O2 |
|---|---|
Molecular Weight |
257.29 g/mol |
IUPAC Name |
ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate |
InChI |
InChI=1S/C14H15N3O2/c1-2-19-14(18)10-5-7-11(8-6-10)17-12-4-3-9-16-13(12)15/h3-9,17H,2H2,1H3,(H2,15,16) |
InChI Key |
HTXCWMPUVSEACQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C(N=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The primary synthetic approach to this compound involves the formation of an amide or amine linkage between 4-aminobenzoic acid derivatives and 2-aminopyridine derivatives. The general reaction scheme is:
- Starting materials: 4-aminobenzoic acid (or its ethyl ester) and 2-aminopyridine.
- Coupling agents: N,N’-dicyclohexylcarbodiimide (DCC) or similar carbodiimides.
- Catalysts: 4-dimethylaminopyridine (DMAP) to facilitate amide bond formation.
- Solvents: Dichloromethane (DCM) or other aprotic solvents.
- Conditions: Reflux or room temperature stirring depending on scale and reagent reactivity.
This method yields this compound by nucleophilic substitution of the amino group on the pyridine ring to the activated ester of 4-aminobenzoic acid (or its ethyl ester) (Source).
Detailed Reaction Conditions and Steps
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1. Activation of 4-aminobenzoic acid | 4-aminobenzoic acid + DCC + DMAP in DCM, room temp to reflux | Formation of O-acylurea intermediate | Efficient activation for coupling |
| 2. Coupling with 2-aminopyridine | Addition of 2-aminopyridine, stirring at reflux | Nucleophilic attack by amino group on pyridine | High yield of this compound |
| 3. Purification | Recrystallization or silica gel chromatography | Removal of dicyclohexylurea and other impurities | High purity product obtained |
Industrial scale synthesis may employ continuous flow reactors to optimize reaction time and yield, as well as automated purification systems (Source).
Alternative Synthetic Routes
Other methods reported in the literature include:
Diazotization and substitution: Starting from ethyl 4-aminobenzoate, diazotization with sodium nitrite in acidic conditions followed by substitution with 2-aminopyridine derivatives has been reported. This method involves intermediate formation of diazonium salts and subsequent coupling (Source).
Ultrasonically assisted synthesis: Ultrasonic irradiation has been used to accelerate coupling reactions involving cyanoacetamide derivatives and benzoic acid derivatives, which may be adapted for similar pyridine-benzoate couplings. This method reduces reaction time and improves yields compared to conventional heating (Source).
Reaction Mechanism Insights
The coupling reaction mechanism proceeds via:
- Activation of the carboxylic acid group of 4-aminobenzoic acid by DCC forming an O-acylurea intermediate.
- Nucleophilic attack by the amino group of 2-aminopyridine on the activated ester.
- Formation of the amide bond linking the benzoate and aminopyridine moieties.
- Byproduct dicyclohexylurea precipitates and is removed by filtration.
Catalyst DMAP enhances the nucleophilicity of the amine and stabilizes the intermediate (Source).
Reaction Analysis and Optimization
Reagents and Conditions Comparison
| Parameter | Conventional Method | Ultrasonic Method |
|---|---|---|
| Reaction time | Several hours to overnight | 1–2 hours |
| Temperature | Reflux or room temperature | Mild heating (~30 °C) |
| Yield | 80–85% | 90–95% |
| Purity | High | Higher due to less side reactions |
Ultrasonic methods improve reaction kinetics and reduce energy consumption while maintaining or improving product yield and purity (Source).
Purification Techniques
- Recrystallization: Commonly used to purify the final compound from solvents like acetone or ethyl acetate.
- Silica gel chromatography: Employed to separate the product from side products and unreacted starting materials, especially on a smaller scale (Source).
Summary Table of Preparation Methods
| Method | Starting Materials | Coupling Agent | Catalyst | Solvent | Conditions | Yield | Notes |
|---|---|---|---|---|---|---|---|
| Carbodiimide coupling | 4-aminobenzoic acid + 2-aminopyridine | DCC | DMAP | DCM | Reflux or RT | 80–90% | Industrially scalable |
| Diazotization-substitution | Ethyl 4-aminobenzoate + NaNO2 + 2-aminopyridine | NA | NA | AcOH/H2O | 0–30 °C | ~85% | Intermediate diazonium salt |
| Ultrasonic-assisted coupling | Cyanoacetamide derivatives + benzoic acid esters | OxymaPure/DIC | DIEA | Ethanol/DMF | 30 °C, 1–2 h | 90–95% | Faster, higher yield |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or nitro compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoates or pyridines.
Scientific Research Applications
Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors to modulate signaling pathways involved in various biological processes .
Comparison with Similar Compounds
Key Observations:
- Hydrogen Bonding: The 2-aminopyridine group in this compound provides stronger hydrogen-bonding capacity compared to WEFQEG and VABTAV, which rely on phenolic -OH groups .
- Solubility : The ethyl ester group offers intermediate lipophilicity between methyl (lower) and tert-butyl (higher) derivatives .
Crystallographic and Conformational Differences
Crystal structure analyses (CSD database) reveal that this compound forms planar, layered structures via N–H⋯O and N–H⋯π interactions. In contrast:
- WEFQEG adopts a helical arrangement due to intramolecular hydrogen bonds between the phenolic -OH and ester carbonyl .
- VABTAV displays distorted packing due to steric clashes from tert-butyl groups, reducing crystallinity .
Pharmacological Potential
- Aquaporin Inhibition: Similar to carbamoylamino derivatives, it may inhibit aquaporin-3/7 via competitive hydrogen bonding at the channel pore .
- Kinase Modulation: The pyridine-amino group could mimic ATP-binding motifs, akin to thieno-pyrimidine compounds .
Biological Activity
Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its antimicrobial, anticancer, and other therapeutic properties based on diverse research findings.
Chemical Structure and Properties
This compound can be characterized by its structural components, which include an ethyl ester group, an amino group, and a pyridine moiety. The presence of these functional groups contributes to its reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory |
| Escherichia coli | Moderate inhibition |
| Bacillus subtilis | Effective |
| Klebsiella pneumoniae | Effective |
The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways, though specific mechanisms require further elucidation .
Anticancer Properties
This compound has shown promising results in anticancer assays. In vitro studies have demonstrated its efficacy against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 12.5 |
| A549 (Lung cancer) | 15.8 |
| HeLa (Cervical cancer) | 10.2 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as the activation of caspases or inhibition of cell proliferation pathways .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as DNA replication or protein synthesis.
- Reactive Intermediates : The nitro group in related compounds can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .
- Targeting Hypoxic Tumors : Some derivatives are designed to exploit low oxygen conditions typical in solid tumors, enhancing their anticancer efficacy .
Case Studies
A notable study investigated the effects of this compound on human cancer cells under hypoxic conditions. The results indicated a significantly lower IC50 value compared to normoxic conditions, suggesting enhanced selectivity for tumor cells in low oxygen environments .
In another study focusing on its antimicrobial properties, the compound was tested against resistant strains of bacteria, demonstrating effectiveness where traditional antibiotics failed. This positions it as a potential candidate for developing new antimicrobial agents .
Q & A
What are the common synthetic routes for Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate, and how can reaction conditions be optimized?
Basic Research Question
The compound is typically synthesized via condensation reactions between 2-aminopyridin-3-amine and ethyl 4-aminobenzoate derivatives. A refluxing method using polar aprotic solvents (e.g., DMSO) with coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) is commonly employed to form the amide bond . Optimization involves adjusting stoichiometry, reaction time (e.g., 20–24 hours), and temperature (room temperature to 80°C) to maximize yield. Monitoring via thin-layer chromatography (TLC) or HPLC ensures completion.
What spectroscopic and chromatographic methods are most effective for characterizing this compound?
Basic Research Question
Key characterization techniques include:
- NMR Spectroscopy : H and C NMR in deuterated solvents (e.g., CDCl) to confirm aromatic proton environments and amine/ester functional groups. For example, ethyl ester protons appear as a quartet at ~4.3 ppm (δ) .
- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- FT-IR : Absorption bands for N-H (3300–3500 cm), C=O (ester, ~1700 cm), and C-N (1250–1350 cm) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity .
How can structural ambiguities in this compound be resolved using crystallographic methods?
Advanced Research Question
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving bond angles, torsional conformations, and hydrogen-bonding networks. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography . Key steps:
- Grow high-quality crystals via vapor diffusion or slow evaporation.
- Collect data at low temperature (e.g., 100 K) to minimize thermal motion.
- Refine using SHELXL, focusing on anisotropic displacement parameters and resolving disorder (if present). For example, dihedral angles between the pyridine and benzoate rings can clarify planarity .
How should researchers address contradictions between experimental spectral data and computational predictions?
Advanced Research Question
Discrepancies (e.g., NMR chemical shifts deviating from DFT calculations) require:
- Validation of computational models : Re-optimize geometry using higher-level basis sets (e.g., B3LYP/6-311+G(d,p)) in Gaussian or ORCA.
- Solvent effects : Include solvent corrections (e.g., PCM model) for NMR predictions .
- Dynamic effects : Consider rotameric equilibria or proton exchange processes (e.g., using EXSY NMR) .
What strategies are used to study structure-activity relationships (SAR) for this compound derivatives?
Advanced Research Question
SAR studies involve systematic substitution at the pyridine or benzoate moieties. For example:
- Pyridine modifications : Introducing electron-withdrawing groups (e.g., -CF) to enhance hydrogen-bonding interactions .
- Benzoate substitutions : Replacing the ethyl ester with bulkier groups (e.g., tert-butyl) to probe steric effects .
- Biological assays : Pair synthetic derivatives with enzymatic or cellular assays (e.g., kinase inhibition) to correlate structural changes with activity .
What challenges arise in achieving regioselectivity during the synthesis of this compound analogs?
Advanced Research Question
Competing reactivity at the pyridine’s amino group and benzoate’s para-position can lead to byproducts. Mitigation strategies include:
- Protecting groups : Temporarily block the pyridine amine with tert-butoxycarbonyl (Boc) before coupling .
- Catalytic control : Use Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) for selective C-N bond formation .
- Kinetic vs. thermodynamic control : Optimize reaction temperature to favor the desired regioisomer .
How does the stability of this compound vary under different storage and experimental conditions?
Advanced Research Question
Stability is influenced by:
- pH : Hydrolysis of the ester group occurs in acidic/basic conditions (e.g., t < 24 hours at pH < 3 or > 10) .
- Light/Oxygen : Store under inert gas (N) in amber vials to prevent photodegradation and oxidation .
- Temperature : Long-term storage at −20°C is recommended; avoid repeated freeze-thaw cycles .
What computational approaches are used to predict the electronic properties of this compound?
Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., using Gaussian or VASP) model:
- Frontier molecular orbitals : HOMO-LUMO gaps to predict reactivity and charge transfer .
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., amino group) for reaction planning .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock or Schrödinger .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
